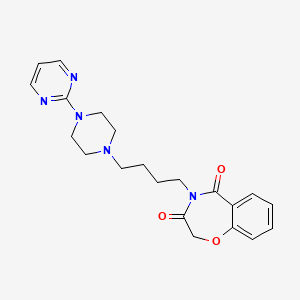
Stavudine triphosphate
概要
説明
スタブジン三リン酸は、HIV-1感染症の治療に使用されるヌクレオシド系逆転写酵素阻害剤(NRTI)であるスタブジンのリン酸化誘導体です。 スタブジン三リン酸は、天然基質であるチミジン三リン酸と競合することによりHIV逆転写酵素を阻害し、DNA合成の鎖終止剤として作用します .
準備方法
合成経路と反応条件
スタブジン三リン酸は、スタブジンのリン酸化によって合成することができます。 一つの方法は、スタブジンをビス(2-クロロエチル)ホスホラミドジクロリドまたは4-ニトロフェニルホスホロジクロリデートと、無水テトラヒドロフラン中トリエチルアミン存在下で反応させる方法です。 この反応によりモノクロリド中間体が生成され、これはさらにテトラヒドロフランおよびピリジン中でトリエチルアミン存在下でスタブジンと反応させ、スタブジン三リン酸を生成します .
工業的生産方法
スタブジン三リン酸の工業的生産は、通常、上記と同様の試薬と条件を使用した大規模なリン酸化プロセスを伴います。 このプロセスは、高い収率と純度が得られるように最適化されており、反応パラメータを慎重に制御することで製品品質を安定させることができます。
化学反応の分析
反応の種類
スタブジン三リン酸は、以下のものを含むいくつかの種類の化学反応を受けます。
リン酸化: スタブジンからスタブジン三リン酸への変換。
加水分解: スタブジン三リン酸をスタブジンと無機リン酸に分解。
酸化と還元: スタブジン三リン酸は酸化還元反応を受けますが、これらの反応は生物系ではあまり一般的ではありません。
一般的な試薬と条件
リン酸化: ビス(2-クロロエチル)ホスホラミドジクロリド、4-ニトロフェニルホスホロジクロリデート、トリエチルアミン、無水テトラヒドロフラン、ピリジン。
加水分解: 酸性または塩基性条件下での水または水溶液。
主な生成物
リン酸化: スタブジン三リン酸。
加水分解: スタブジンと無機リン酸。
科学研究への応用
スタブジン三リン酸は、以下のものを含むいくつかの科学研究への応用があります。
科学的研究の応用
Stavudine triphosphate has several scientific research applications, including:
Chemistry: Used as a model compound for studying phosphorylation reactions and nucleoside analogs.
Biology: Investigated for its role in inhibiting HIV reverse transcriptase and its effects on viral replication.
Medicine: Used in the development of antiretroviral therapies for HIV-1 infection.
Industry: Employed in the production of antiretroviral drugs and in research on drug resistance mechanisms.
作用機序
スタブジン三リン酸は、HIV-1逆転写酵素の活性を阻害することで作用します。 天然基質であるチミジン三リン酸と競合し、ウイルスDNAへの組み込みを目指します。 一度組み込まれると、スタブジン三リン酸は鎖終止剤として作用し、DNA鎖伸長に不可欠な5’から3’へのホスホジエステル結合の形成を防ぎます。 その結果、ウイルスDNA合成が終了し、ウイルス複製が阻害されます .
類似化合物の比較
スタブジン三リン酸は、ジドブジン、ジダノシン、ザルシタビンなどの他のヌクレオシド系逆転写酵素阻害剤(NRTI)と類似しています。 それらは、これらの化合物とは異なる独自の特性を持っています。
ジドブジン: ジドブジンとスタブジンはどちらもチミジンアナログですが、スタブジンは骨髄抑制が少なく、毒性プロファイルが異なります.
類似化合物
- ジドブジン(3’-アジド-3’-デオキシチミジン)
- ジダノシン(2’,3’-ジデオキシイノシン)
- ザルシタビン(2’,3’-ジデオキシシチジン)
スタブジン三リン酸の独自の作用機序と抗レトロウイルス療法における役割は、HIV-1感染症との闘いにおいて貴重な化合物となっています。
類似化合物との比較
Stavudine triphosphate is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine, didanosine, and zalcitabine. it has unique properties that distinguish it from these compounds:
Zidovudine: Both zidovudine and stavudine are thymidine analogs, but stavudine is less myelosuppressive and has a different toxicity profile.
Didanosine: Stavudine and didanosine both cause peripheral neuropathy, but the mechanisms may differ.
Zalcitabine: Similar to stavudine, zalcitabine is a dideoxynucleoside, but it has a different spectrum of activity and side effects.
Similar Compounds
- Zidovudine (3’-azido-3’-deoxythymidine)
- Didanosine (2’,3’-dideoxyinosine)
- Zalcitabine (2’,3’-dideoxycytidine)
This compound’s unique mechanism of action and its role in antiretroviral therapy make it a valuable compound in the fight against HIV-1 infection.
特性
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQODTUNULBHF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180822 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26194-89-8 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stavudine triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STAVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


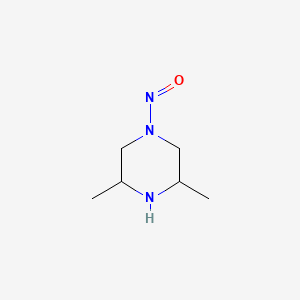
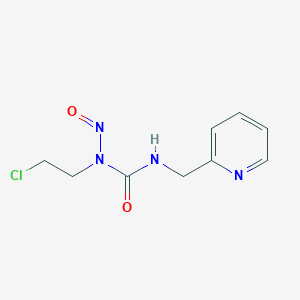
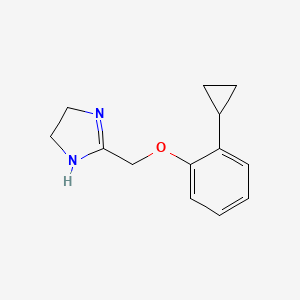
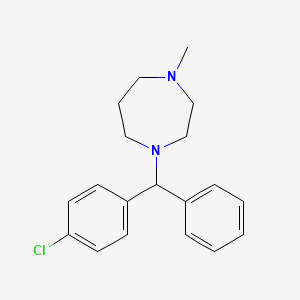

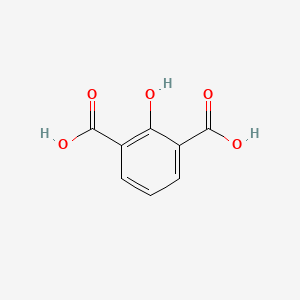

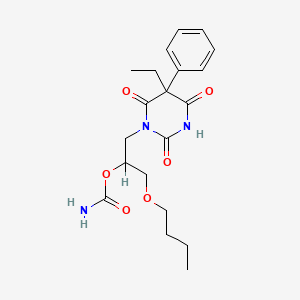
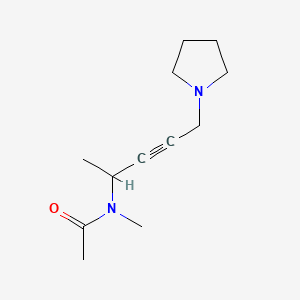

![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B1222780.png)

